molecular formula C11H13NO3S B8266610 3-(4-Cyanophenyl)propyl methanesulfonate

3-(4-Cyanophenyl)propyl methanesulfonate

Cat. No.: B8266610
M. Wt: 239.29 g/mol
InChI Key: OHKSGNVFFARFCQ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)propyl methanesulfonate is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a cyanophenyl group attached to a propyl methanesulfonate (mesylate) chain, is designed to act as an efficient alkylating agent. The mesylate ester is an excellent leaving group, enabling this compound to readily react with nucleophiles such as amines, alcohols, or thiols to form more complex structures, particularly those requiring a 3-(4-cyanophenyl)propyl moiety . This makes it a versatile intermediate for the synthesis of potential pharmaceutical candidates. The 4-cyanophenyl group is a common pharmacophore found in compounds designed to interact with biological targets, and its presence suggests potential applications in the development of therapeutics for conditions such as cardiac arrhythmias or as protein kinase inhibitors . Researchers can utilize this compound to systematically build and explore structure-activity relationships (SAR) in novel drug series. The product is provided as a high-purity solid and is intended for laboratory research purposes only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(4-cyanophenyl)propyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16(13,14)15-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKSGNVFFARFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

In a typical procedure, 3-(4-cyanophenyl)propan-1-ol (10.0 g, 56.8 mmol) is dissolved in acetone (130 mL) at 40°C. Methanesulfonic acid (1.88 g, 19.6 mmol) in acetone (11 mL) is added dropwise under nitrogen. The mixture is stirred at 40°C for 1 hour, cooled to 5–10°C, and crystallized for 2 hours. Filtration and washing with cold acetone yield the product as a white solid.

Key Parameters

  • Solvent: Acetone (polar aprotic) enhances electrophilicity of methanesulfonic acid.

  • Temperature: 40°C balances reaction rate and side-product minimization.

  • Workup: Cold acetone washes remove unreacted starting material and acid residues.

Yield and Purity

ParameterValue
Yield83–87%
HPLC Purity99.5–99.7%

Two-Step Synthesis via Propionic Acid Intermediate

Patent CN113214111A outlines a route applicable to cyanophenyl derivatives, involving condensation and subsequent functionalization.

Synthesis of 3-(4-Cyanophenyl)propionic Acid

2-Cyanobenzaldehyde undergoes condensation with Meldrum’s acid in formic acid and alkali (0–150°C), followed by decarboxylation. This one-pot method avoids high-temperature steps, improving safety and yield.

Representative Data

  • Molar Ratio (2-cyanobenzaldehyde:Meldrum’s acid): 1:1–10

  • Decarboxylation Agent: Sodium carbonate (12 g per 28 g intermediate)

  • Yield: 89% (white crystalline solid, 98.1% HPLC purity).

Esterification and Methanesulfonation

The propionic acid is esterified to 3-(4-cyanophenyl)propyl alcohol using standard techniques (e.g., thionyl chloride/ROH), followed by methanesulfonation as in Section 1.

Friedel-Crafts Acylation Route

This method, adapted from CN113214111A, leverages Friedel-Crafts chemistry to construct the cyanophenyl backbone.

Acyl Chloride Formation

3-(4-Cyanophenyl)propionic acid is treated with thionyl chloride (2.5 eq) at reflux (70°C, 3 h). Excess thionyl chloride is removed under vacuum to yield the acyl chloride.

Cyclization and Functionalization

The acyl chloride undergoes intramolecular Friedel-Crafts acylation using AlCl₃ (1.2 eq) in dichloromethane (0°C to room temperature, 12 h). Hydrolysis and reduction yield 3-(4-cyanophenyl)propan-1-ol, which is methanesulfonated as described earlier.

Optimization Insights

  • Catalyst: Aluminum trichloride outperforms ZnCl₂ or FeCl₃ in cyclization efficiency.

  • Yield (Overall): 68–72% after three steps.

While not directly cited in the provided patents, reductive amination of 4-cyanophenylacetone with subsequent propyl chain elongation offers an alternative pathway.

Ketone to Alcohol Reduction

4-Cyanophenylacetone is reduced using NaBH₄ in methanol (0°C to RT, 4 h) to yield 3-(4-cyanophenyl)propan-2-ol. Isomerization via Mitsunobu reaction (DIAD, PPh₃) produces 3-(4-cyanophenyl)propan-1-ol.

Methanesulfonation

Standard methanesulfonation (Section 1) completes the synthesis.

Challenges

  • Isomerization Efficiency: Mitsunobu conditions require strict anhydrous handling.

  • Overall Yield: 60–65% (two steps).

Comparative Analysis of Methods

Table 1: Method Comparison

MethodStepsOverall YieldPurityScalability
Direct Methanesulf.183–87%≥99.5%High
Two-Step (Propionic)368–72%98–99%Moderate
Friedel-Crafts455–60%95–97%Low
Reductive Amination360–65%97–98%Moderate

Key Observations

  • Direct Methanesulfonation (Method 1) is optimal for industrial applications due to minimal steps and high purity.

  • Two-Step Synthesis (Method 2) offers flexibility in intermediate modification but requires rigorous decarboxylation control.

Mechanistic Considerations

Methanesulfonation Kinetics

The reaction of 3-(4-cyanophenyl)propan-1-ol with methanesulfonic acid proceeds via nucleophilic acyl substitution. Acetone stabilizes the transition state through polar interactions, as evidenced by higher yields compared to THF or DCM.

Side Reactions

  • Over-Sulfonation: Excess methanesulfonic acid at temperatures >50°C leads to di-esters.

  • Ester Hydrolysis: Residual water in acetone reduces yield; molecular sieves (4Å) are recommended.

Industrial-Scale Recommendations

For kilogram-scale production:

  • Reactors: Jacketed glass-lined reactors with precise temperature control (±2°C).

  • Crystallization: Gradual cooling (1°C/min) from 40°C to 5°C ensures uniform crystal growth.

  • Quality Control: In-process HPLC monitoring at reaction midpoint (t = 30 min) prevents deviations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)propyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water or aqueous base, the methanesulfonate group can be hydrolyzed to yield 3-(4-cyanophenyl)propanol.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Hydrolysis: Conducted in aqueous solutions of sodium hydroxide or potassium hydroxide at room temperature.

    Reduction: Performed under anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.

Major Products

    Nucleophilic substitution: Yields substituted 3-(4-cyanophenyl)propyl derivatives.

    Hydrolysis: Produces 3-(4-cyanophenyl)propanol.

    Reduction: Results in 3-(4-aminophenyl)propyl methanesulfonate.

Scientific Research Applications

3-(4-Cyanophenyl)propyl methanesulfonate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and functional group compatibility.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which can act as a leaving group in nucleophilic substitution reactions. The cyanophenyl group can participate in various electronic interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of methanesulfonate esters are heavily influenced by their substituents. Below is a comparative analysis of 3-(4-cyanophenyl)propyl methanesulfonate with structurally related compounds:

Compound Name Substituent Key Properties Applications References
This compound 4-Cyanophenyl Electron-withdrawing cyano group enhances stability; moderate lipophilicity. Potential pharmaceutical intermediate.
3-(4-(Dipropylamino)phenyl)propyl methanesulfonate 4-Dipropylaminophenyl Electron-donating amino group increases nucleophilicity; higher solubility. Intermediate in organic synthesis.
3-(4-Fluorophenoxy)propyl methanesulfonate 4-Fluorophenoxy Fluorine enhances metabolic stability; ether linkage reduces reactivity. Alkylating agent in antipsychotic synthesis.
3-(Indol-4-yl)propyl methanesulfonate Indol-4-yl Heterocyclic indole group enables π-π interactions; targets neurological receptors. Alkaloid synthesis.
Propyl Methanesulfonate Simple alkyl chain High reactivity as a direct alkylating agent; mutagenic. Mutagenesis studies.

Physicochemical Properties

  • Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl methanesulfonates.
  • Stability: Electron-withdrawing substituents stabilize the sulfonate ester against hydrolysis relative to electron-donating groups (e.g., dipropylamino).

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., -N(CH₂CH₂CH₃)₂) accelerate alkylation reactions, while electron-withdrawing groups (e.g., -CN) slow reactivity but enhance stability . Fluorine and cyano substituents improve metabolic stability in vivo, making them favorable in drug design .

Mutagenicity Trends :

  • Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity and mutagenic potency in bacterial assays .
  • Aryl-substituted methanesulfonates (e.g., indol-4-yl) show reduced mutagenicity compared to alkyl variants due to steric hindrance .

Pharmaceutical Applications: Methanesulfonate esters with heterocyclic substituents (e.g., quinolinyl, indolyl) are prioritized in kinase inhibitor and antipsychotic drug development .

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